1-(3,4-dichlorobenzyl)-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
1-(3,4-dichlorobenzyl)-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a pyridinyl group, and a pyridinecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Coupling with pyridine derivative: The dichlorobenzyl intermediate is then coupled with a pyridine derivative under appropriate reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Cyclization and amide formation: The final step involves cyclization and amide formation to yield the desired compound. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl group, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-dichlorobenzyl)-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-dichlorobenzyl)-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.
1-(3,4-dichlorobenzyl)-2-oxo-N-(2-thiazolyl)-1,2-dihydro-3-pyridinecarboxamide: Contains a thiazolyl group instead of a pyridinyl group, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-14-7-6-12(10-15(14)20)11-23-9-3-4-13(18(23)25)17(24)22-16-5-1-2-8-21-16/h1-10H,11H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNBSVQARJRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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